molecular formula C18H9Cl2FN6 B12210849 2-(3,4-dichlorophenyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(3,4-dichlorophenyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B12210849
M. Wt: 399.2 g/mol
InChI Key: CIPAQUAYWGDCEK-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorophenyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 3,4-dichlorophenyl and 4-fluorophenyl derivatives. These intermediates are then subjected to cyclization reactions under controlled conditions to form the final pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as catalytic reactions, high-pressure reactors, and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to obtain reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions may vary depending on the desired product and include factors such as temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

2-(3,4-Dichlorophenyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine
  • 3,4-Dichlorophenyl N-(2-fluorophenyl)carbamate

Uniqueness

Compared to similar compounds, 2-(3,4-dichlorophenyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific structural arrangement and the presence of both dichlorophenyl and fluorophenyl groups

Properties

Molecular Formula

C18H9Cl2FN6

Molecular Weight

399.2 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)-10-(4-fluorophenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C18H9Cl2FN6/c19-14-6-1-10(7-15(14)20)16-24-18-13-8-23-27(12-4-2-11(21)3-5-12)17(13)22-9-26(18)25-16/h1-9H

InChI Key

CIPAQUAYWGDCEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC(=C(C=C5)Cl)Cl)F

Origin of Product

United States

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